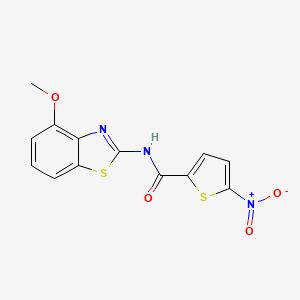

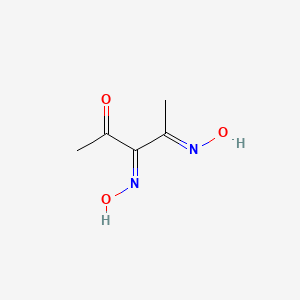

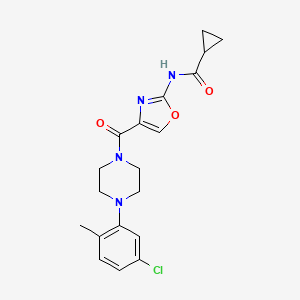

![molecular formula C20H14F2N4O2 B2995627 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-87-5](/img/structure/B2995627.png)

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division, and its overexpression is associated with various types of cancer. MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Aplicaciones Científicas De Investigación

Optoelectronic Devices

The unique chemical structure and optical behaviors of imidazo[1,2-a]pyrimidine derivatives make them suitable for use in optoelectronic devices . These compounds can be utilized in the development of components such as light-emitting diodes (LEDs), photodetectors, and solar cells. Their ability to conduct electricity while also being able to emit or absorb light offers potential for innovative optoelectronic applications .

Pharmaceutical Research

Imidazo[1,2-a]pyrimidine nuclei have shown promise in the pharmaceutical field due to their biological properties. Compounds like UNM000003660701 may be investigated for their therapeutic potential, including their use as anti-cancer drugs . The compound’s ability to interact with various biological targets can lead to the development of new medications .

Confocal Microscopy and Imaging

The luminescent properties of imidazo[1,2-a]pyrimidine derivatives can be exploited in confocal microscopy and imaging . These compounds can serve as emitters, enhancing the quality of images obtained through these techniques, which is crucial for detailed biological studies and medical diagnostics .

Antiviral and Antibacterial Properties

Research has indicated that imidazo[1,2-a]pyrimidine compounds exhibit antiviral and antibacterial properties . This makes them candidates for the development of new treatments against various viral and bacterial infections. Their mechanism of action could provide insights into combating drug-resistant strains of pathogens .

Cyclin-Dependent Kinase Inhibitors

UNM000003660701 may function as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial in the regulation of cell division, and their inhibition can be a strategy in cancer therapy to halt the proliferation of cancer cells. This application has significant implications for the treatment of various cancers .

GABA A Receptor Modulators

The compound’s potential as a GABA A receptor modulator suggests its use in neurological research. Modulating these receptors can have therapeutic effects on conditions such as anxiety, epilepsy, and insomnia. This application could lead to the development of new classes of sedatives or anxiolytics .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors . These targets play crucial roles in cell cycle regulation, signal transduction, and neurotransmission, respectively.

Mode of Action

For instance, as a potential CDK inhibitor, it could interfere with cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

For example, imidazo[1,2-a]pyridines have been associated with the regulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .

Result of Action

Based on the known actions of similar compounds, it can be inferred that unm000003660701 might exert anti-proliferative effects, potentially making it useful in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .

Propiedades

IUPAC Name |

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O2/c1-28-17-7-6-12(16-11-26-9-3-8-23-20(26)25-16)10-15(17)24-19(27)18-13(21)4-2-5-14(18)22/h2-11H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXIDNIFRECGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)

![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)

![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)

![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)